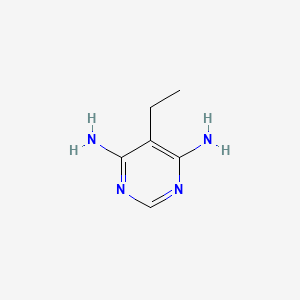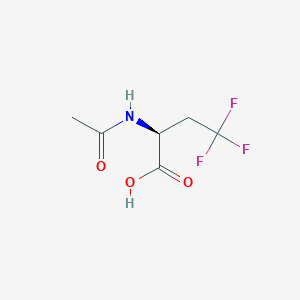![molecular formula C7H5FN2 B12848477 2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
2-fluoro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical synthesis involves the regioselective chlorination of 7-azaindole via the N-oxide, followed by a palladium-catalyzed cyanation/reduction sequence . Another method includes modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Nitrosation: Introduction of a nitroso group.
Bromination and Iodination: Introduction of bromine or iodine atoms.
Reaction with Mannich Bases: Formation of Mannich bases predominantly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogenating agents for bromination and iodination. The reactions typically occur under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
2-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals with potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-fluoro-1H-pyrrolo[2,3-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor. This inhibition disrupts key cellular signaling pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A non-fluorinated analog with similar biological activities.
5-fluoro-1H-pyrrolo[3,2-b]pyridine: Another fluorinated derivative with distinct binding properties and biological activities.
Uniqueness
2-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards specific molecular targets. This fluorine substitution often results in improved pharmacokinetic properties and increased potency compared to its non-fluorinated analogs .
Propiedades
Fórmula molecular |
C7H5FN2 |
|---|---|
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
2-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) |
Clave InChI |
NUOIVWFTFCFRPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)

![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)





